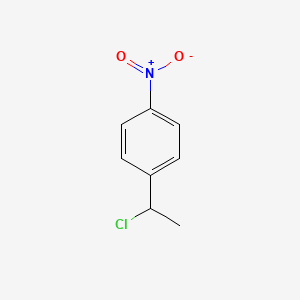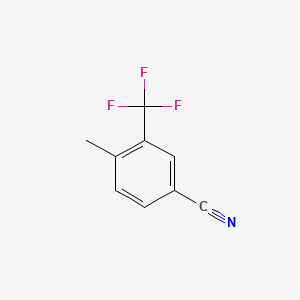
4-甲基-3-(三氟甲基)苯腈
描述
4-Methyl-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H6F3N It is a derivative of benzonitrile, characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the benzene ring
科学研究应用
4-Methyl-3-(trifluoromethyl)benzonitrile has diverse applications in scientific research:
生化分析
Biochemical Properties
4-Methyl-3-(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals. It is a key intermediate in the synthesis of fluvoxamine, a selective serotonin reuptake inhibitor used to treat depression and anxiety disorders . The compound participates in nickel-catalyzed arylcyanation reactions, which are essential for forming carbon-carbon bonds in organic synthesis . In these reactions, 4-Methyl-3-(trifluoromethyl)benzonitrile interacts with nickel catalysts and organic substrates, facilitating the formation of complex molecular structures.
Cellular Effects
The effects of 4-Methyl-3-(trifluoromethyl)benzonitrile on various cell types and cellular processes are not extensively documented. Its role as an intermediate in pharmaceutical synthesis suggests that it may influence cell function indirectly through its metabolites. For instance, fluvoxamine, synthesized using 4-Methyl-3-(trifluoromethyl)benzonitrile, affects cell signaling pathways related to serotonin reuptake, thereby modulating gene expression and cellular metabolism in neurons
Molecular Mechanism
At the molecular level, 4-Methyl-3-(trifluoromethyl)benzonitrile exerts its effects through interactions with nickel catalysts in arylcyanation reactions . The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in the formation of carbon-carbon bonds. This reactivity is crucial for the synthesis of complex organic molecules, including pharmaceuticals. The nitrile group in 4-Methyl-3-(trifluoromethyl)benzonitrile also contributes to its chemical behavior, enabling it to act as a versatile intermediate in various synthetic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4-Methyl-3-(trifluoromethyl)benzonitrile are important considerations. The compound is stable under standard storage conditions, but it should be kept away from oxidizing agents to prevent degradation Over time, exposure to light and air may lead to the gradual breakdown of the compound, affecting its efficacy in biochemical reactions
Dosage Effects in Animal Models
The effects of 4-Methyl-3-(trifluoromethyl)benzonitrile at different dosages in animal models have not been extensively studied. As an intermediate in pharmaceutical synthesis, its metabolites, such as fluvoxamine, have been evaluated for dosage effects. High doses of fluvoxamine can lead to toxic effects, including serotonin syndrome, characterized by excessive serotonin activity in the brain
Metabolic Pathways
4-Methyl-3-(trifluoromethyl)benzonitrile is involved in metabolic pathways related to its role as a synthetic intermediate. The compound undergoes various chemical transformations, including arylcyanation reactions, to form complex organic molecules . Enzymes and cofactors involved in these pathways facilitate the conversion of 4-Methyl-3-(trifluoromethyl)benzonitrile into its desired products. The metabolic flux and levels of metabolites may vary depending on the specific synthetic route and reaction conditions.
Transport and Distribution
The transport and distribution of 4-Methyl-3-(trifluoromethyl)benzonitrile within cells and tissues are influenced by its chemical properties. The compound’s lipophilicity, due to the trifluoromethyl group, may facilitate its passage through cell membranes Binding proteins and transporters may also play a role in its cellular uptake and distribution
Subcellular Localization
The subcellular localization of 4-Methyl-3-(trifluoromethyl)benzonitrile is not well-documented. Its chemical structure suggests that it may localize to specific cellular compartments based on its interactions with biomolecules. Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its activity and function within the cell
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group and the nitrile group onto a benzene ring. One common method is the reaction of 3-fluoro-4-methyl bromobenzene with metal cyanides such as cuprous cyanide, potassium cyanide, or sodium cyanide. The reaction is carried out in solvents like N-Methyl pyrrolidone, DMSO, or DMF at temperatures ranging from 60°C to 250°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 4-Methyl-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Arylcyanation Reactions: It participates in nickel-catalyzed arylcyanation reactions of alkynes.
Common Reagents and Conditions:
Nickel Catalysts: Used in arylcyanation reactions.
Metal Cyanides: Used in the initial synthesis.
Solvents: N-Methyl pyrrolidone, DMSO, DMF.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, arylcyanation reactions yield polysubstituted 2,5-hexadienenitriles .
作用机制
The mechanism of action of 4-Methyl-3-(trifluoromethyl)benzonitrile in biological systems is not well-documented. compounds with trifluoromethyl groups often exhibit unique interactions with biological targets due to the electron-withdrawing nature of the -CF3 group. This can influence the compound’s binding affinity and specificity towards enzymes and receptors .
相似化合物的比较
4-(Trifluoromethyl)benzonitrile: Lacks the methyl group but shares the trifluoromethyl and nitrile functionalities.
3-(Trifluoromethyl)benzonitrile: Similar structure but with the trifluoromethyl group in a different position.
4-Methylbenzonitrile: Lacks the trifluoromethyl group, making it less electron-withdrawing.
Uniqueness: 4-Methyl-3-(trifluoromethyl)benzonitrile is unique due to the combined presence of both the trifluoromethyl and methyl groups, which impart distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical reactivity.
属性
IUPAC Name |
4-methyl-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAGJCPTOFPGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379605 | |
| Record name | 4-Methyl-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-06-1 | |
| Record name | 4-Methyl-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the wavelength and intensity of light in the bromination of 4-methyl-3-(trifluoromethyl)benzonitrile?
A1: The research paper explored the use of 4-methyl-3-(trifluoromethyl)benzonitrile in a photochemical Wohl-Ziegler bromination reaction with N-bromosuccinimide []. The study found that both wavelength and light intensity significantly impact the reaction rate. Importantly, only 40% of the maximum light intensity was necessary to maintain the reaction rate, allowing for better temperature control and energy efficiency []. This highlights the importance of optimizing light parameters in photochemical reactions for improved sustainability and cost-effectiveness.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


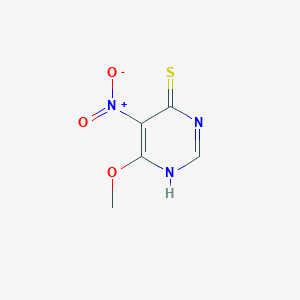
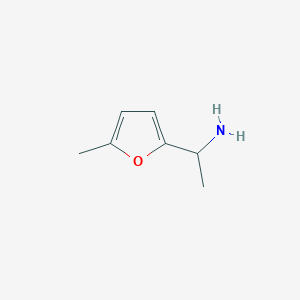
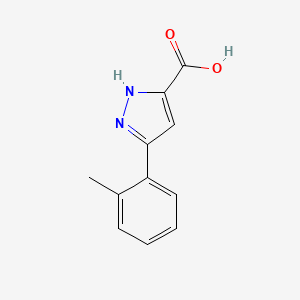
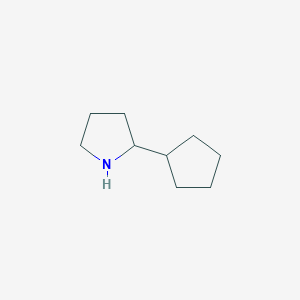
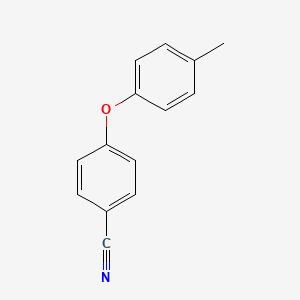
![2-[(2-Methylpropyl)sulfanyl]benzoic acid](/img/structure/B1350959.png)
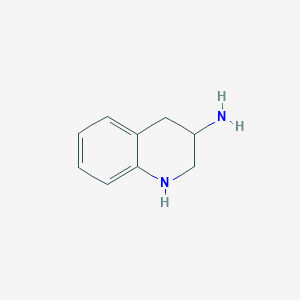
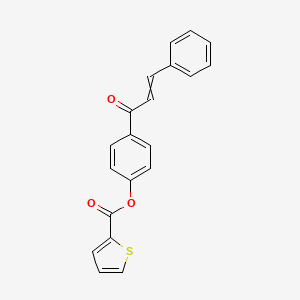
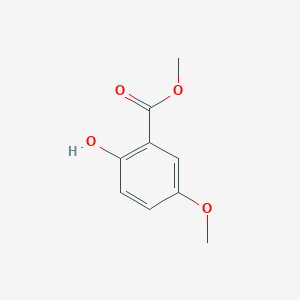

![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)
